An In-depth Technical Guide to (2-Amino-5-bromo-3-methoxyphenyl)methanol: A Versatile Building Block in Synthetic and Medicinal Chemistry
An In-depth Technical Guide to (2-Amino-5-bromo-3-methoxyphenyl)methanol: A Versatile Building Block in Synthetic and Medicinal Chemistry
Foreword: Unveiling a Key Synthetic Intermediate
(2-Amino-5-bromo-3-methoxyphenyl)methanol, a polysubstituted aniline derivative, represents a pivotal building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and materials science. Its unique arrangement of amino, bromo, methoxy, and hydroxymethyl functional groups offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and potential applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Identity and Physicochemical Properties
(2-Amino-5-bromo-3-methoxyphenyl)methanol is a stable solid at room temperature, whose core identity is defined by the following identifiers and properties.
| Property | Value | Source(s) |
| CAS Number | 953039-12-8 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₀BrNO₂ | [1][3] |
| Molecular Weight | 232.08 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Purity | Typically offered at ≥95% | [3] |
While extensive experimental data on its physicochemical properties such as melting point, boiling point, and solubility are not widely published, its structure suggests moderate polarity. The presence of amino and hydroxyl groups allows for hydrogen bonding, indicating potential solubility in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).
Strategic Synthesis: A Proposed Experimental Protocol
Proposed Retrosynthetic Analysis:
Caption: Proposed retrosynthetic pathway for (2-Amino-5-bromo-3-methoxyphenyl)methanol.
Step-by-Step Experimental Protocol:
Step 1: Nitration of 3-Methoxy-5-bromobenzoic acid
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In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 3-methoxy-5-bromobenzoic acid to a mixture of concentrated sulfuric acid and fuming nitric acid.
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Maintain the temperature below 10°C during the addition.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture onto crushed ice, leading to the precipitation of the nitrated product.
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Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-nitro-3-methoxy-5-bromobenzoic acid.
Step 2: Reduction of the Nitro Group
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Dissolve the 2-nitro-3-methoxy-5-bromobenzoic acid in a suitable solvent such as ethanol or acetic acid.
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Add a reducing agent, for instance, iron powder or tin(II) chloride.
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Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC for the disappearance of the starting material.
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After completion, cool the reaction mixture and filter to remove the metal residues.
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Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-5-bromo-3-methoxybenzoic acid.
Step 3: Reduction of the Carboxylic Acid
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In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0°C in an ice bath.
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Dissolve the 2-amino-5-bromo-3-methoxybenzoic acid from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a few hours.
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Monitor the reaction by TLC. Upon completion, cool the mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
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Filter the resulting precipitate and wash it with THF.
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Combine the filtrate and washings, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude (2-Amino-5-bromo-3-methoxyphenyl)methanol.
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Purify the crude product by column chromatography on silica gel to obtain the final product.
Spectroscopic Characterization (Predicted)
While experimental spectra for (2-Amino-5-bromo-3-methoxyphenyl)methanol are not publicly available, a prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.
¹H NMR (Predicted):
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Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring.
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Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
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Amino Protons (-NH₂): A broad singlet in the region of δ 3.5-5.5 ppm.
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Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.
¹³C NMR (Predicted):
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Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), including carbons attached to the amino, bromo, methoxy, and hydroxymethyl groups.
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Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.
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Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
IR Spectroscopy (Predicted):
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ (from the alcohol and amine).
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N-H Stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ (primary amine).
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C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
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C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
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C-O Stretch: A strong band in the region of 1000-1250 cm⁻¹.
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C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.
Mass Spectrometry (Predicted):
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The mass spectrum would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom.
Reactivity and Potential in Drug Development
The synthetic utility of (2-Amino-5-bromo-3-methoxyphenyl)methanol lies in the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a valuable scaffold in medicinal chemistry.
Caption: Reactivity profile of (2-Amino-5-bromo-3-methoxyphenyl)methanol.
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Amino Group: The primary amino group is nucleophilic and can readily undergo acylation to form amides, sulfonamides, or participate in reductive amination. It can also be diazotized and converted into a variety of other functional groups.
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Bromo Group: The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl substituents through reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This reactivity is crucial for building molecular complexity.
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Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further avenues for functionalization. It can also be converted into esters or ethers.
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Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions if required.
Potential Applications in Medicinal Chemistry:
While specific biological activities of (2-Amino-5-bromo-3-methoxyphenyl)methanol are not extensively documented, the structural motif is present in various classes of biologically active compounds. The 2-aminobenzyl alcohol scaffold is a known precursor for the synthesis of quinolines and quinazolines, which are privileged structures in medicinal chemistry with a wide range of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[6]
The presence of a bromine atom can also enhance the binding affinity of a molecule to its biological target and can be a site for metabolic modification. Therefore, this compound serves as an excellent starting material for the generation of libraries of diverse small molecules for high-throughput screening in drug discovery programs.
Safety and Handling
As a research chemical, (2-Amino-5-bromo-3-methoxyphenyl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory.[2]
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2-Amino-5-bromo-3-methoxyphenyl)methanol is a valuable and versatile building block in organic synthesis. Its rich functionality allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, its strategic importance as a synthetic intermediate is clear. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.
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